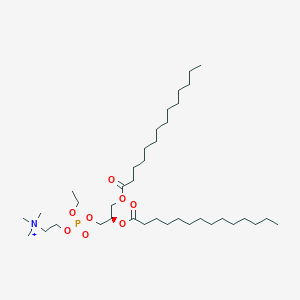
Edmpc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyldimyristoylphosphatidylcholine (EDMPC) is a cationic lipid known for its enhanced ability to deliver DNA to pulmonary tissues. This compound is particularly effective in mediating intralobar DNA delivery to rodents . The molecular formula of Ethyldimyristoylphosphatidylcholine is C38H77NO8P, and it has a molecular weight of 706.99 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyldimyristoylphosphatidylcholine is synthesized through a series of chemical reactions involving the esterification of myristic acid with glycerol, followed by the introduction of a phosphatidylcholine group. The synthetic route typically involves the following steps:
Esterification: Myristic acid is esterified with glycerol to form dimyristoylglycerol.
Phosphorylation: The dimyristoylglycerol is then phosphorylated to introduce the phosphatidylcholine group.
Ethylation: Finally, the compound is ethylated to form Ethyldimyristoylphosphatidylcholine.
Industrial Production Methods
Industrial production of Ethyldimyristoylphosphatidylcholine involves large-scale esterification and phosphorylation processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of high-purity reagents and solvents is essential to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyldimyristoylphosphatidylcholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized lipid derivatives.
Reduction: Reduction reactions can be performed to modify the lipid structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions include oxidized lipid derivatives, reduced lipid forms, and substituted lipid compounds with different functional groups .
Applications De Recherche Scientifique
Ethyldimyristoylphosphatidylcholine has a wide range of scientific research applications, including:
Gene Delivery: It is widely used as a non-viral vector for gene delivery due to its ability to form stable complexes with DNA and facilitate cellular uptake
Drug Delivery: The compound is used in the formulation of liposomes for targeted drug delivery, enhancing the bioavailability and efficacy of therapeutic agents
Biomedical Research: Ethyldimyristoylphosphatidylcholine is employed in studies involving lipid-DNA interactions, membrane fluidity, and lipid bilayer dynamics.
Nanomedicine: It is utilized in the development of nanocarriers for various biomedical applications, including immunotherapy and vaccine delivery.
Mécanisme D'action
Ethyldimyristoylphosphatidylcholine exerts its effects by forming stable complexes with DNA, known as lipoplexes. These complexes facilitate the delivery of DNA into cells by interacting with the negatively charged cell membrane. The cationic nature of Ethyldimyristoylphosphatidylcholine enhances its binding affinity to DNA and promotes cellular uptake through endocytosis .
Comparaison Avec Des Composés Similaires
Ethyldimyristoylphosphatidylcholine is compared with other cationic lipids such as ethyldipalmitoylphosphatidylcholine (EDPPC) and dimyristoylphosphatidylcholine (DMPC). The key differences include:
Chain Length: Ethyldimyristoylphosphatidylcholine has shorter hydrocarbon chains compared to ethyldipalmitoylphosphatidylcholine, resulting in different lipid packing and membrane fluidity
Transfection Efficiency: Ethyldimyristoylphosphatidylcholine exhibits higher transfection efficiency due to its optimal chain length and cationic nature.
Similar Compounds
- Ethyldipalmitoylphosphatidylcholine (EDPPC)
- Dimyristoylphosphatidylcholine (DMPC)
- Dipalmitoylphosphatidylcholine (DPPC)
Ethyldimyristoylphosphatidylcholine stands out due to its unique combination of chain length, cationic nature, and high transfection efficiency, making it a valuable compound in gene delivery and biomedical research .
Propriétés
Formule moléculaire |
C38H77NO8P+ |
|---|---|
Poids moléculaire |
707.0 g/mol |
Nom IUPAC |
2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C38H77NO8P/c1-7-10-12-14-16-18-20-22-24-26-28-30-37(40)43-34-36(35-46-48(42,44-9-3)45-33-32-39(4,5)6)47-38(41)31-29-27-25-23-21-19-17-15-13-11-8-2/h36H,7-35H2,1-6H3/q+1/t36-,48?/m1/s1 |
Clé InChI |
GQOBJNOATQOLJE-IFPPELDOSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-aminobutanedioic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B11931280.png)

![6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11931301.png)
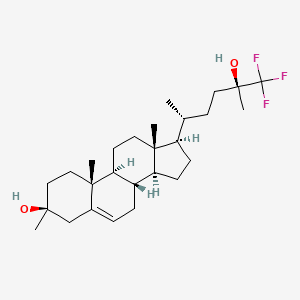



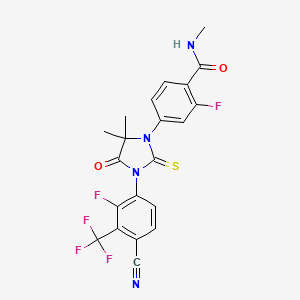
![(2S,3S,4S,5R,6R)-6-[[(3R,4S,4aR,6aR,6bS,8R,8aR,9S,10S,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B11931320.png)
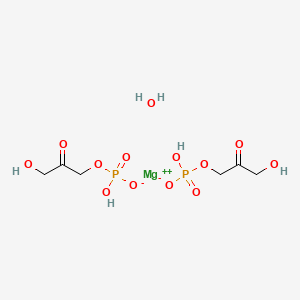
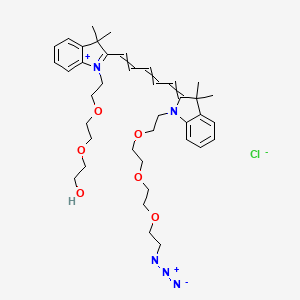
![[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate](/img/structure/B11931337.png)
![4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride](/img/structure/B11931341.png)
